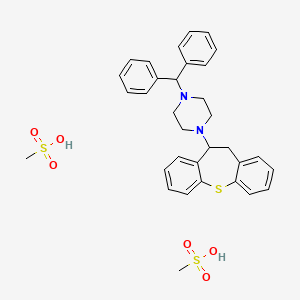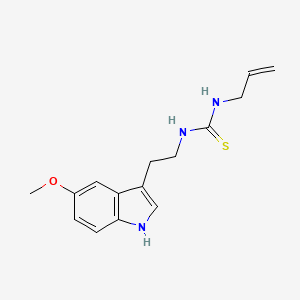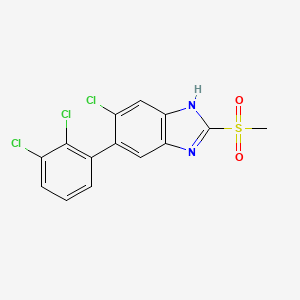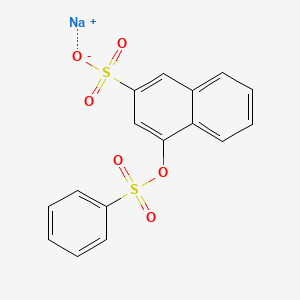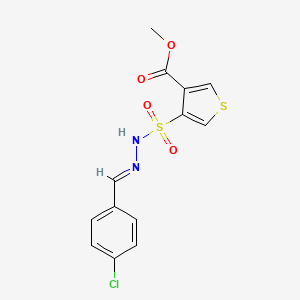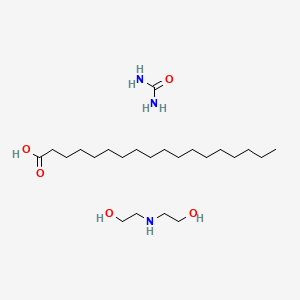
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, octadecanoic acid, and urea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves several steps:
2-(2-Hydroxyethylamino)ethanol: This component can be synthesized by reacting ethanolamine with ethylene oxide under controlled conditions.
Octadecanoic Acid:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under specific conditions to ensure the desired chemical structure and properties. The process may include steps such as heating, mixing, and purification to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2-(2-Hydroxyethylamino)ethanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
68797-62-6 |
|---|---|
Molekularformel |
C23H51N3O5 |
Molekulargewicht |
449.7 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H11NO2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);5-7H,1-4H2;(H4,2,3,4) |
InChI-Schlüssel |
RCINKGDZUYXBIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO.C(=O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


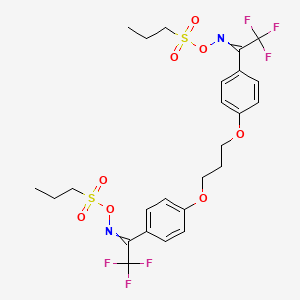
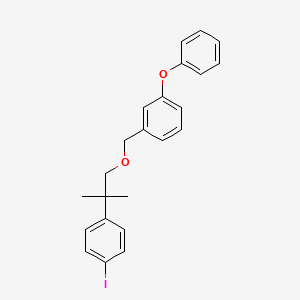
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
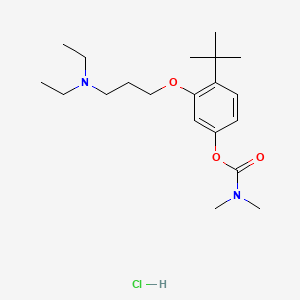


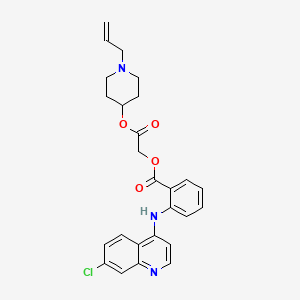
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
